Autoinducing Peptide I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

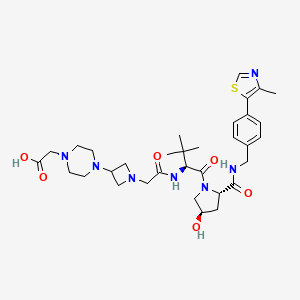

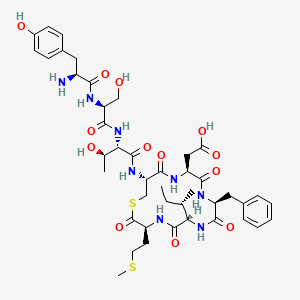

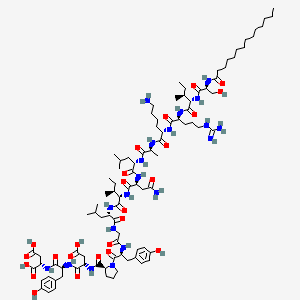

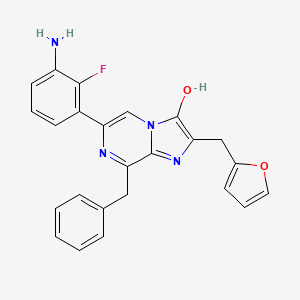

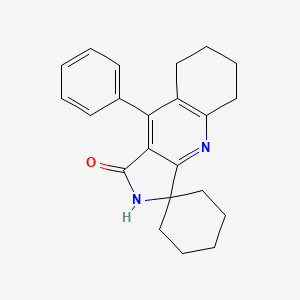

Autoinducing Peptide I is a cyclic octapeptide produced by the bacterium Staphylococcus aureus. It plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density. This peptide contains a high-energy thiolactone linkage, which is essential for its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Autoinducing Peptide I can be synthesized using ribosomal synthesis followed by post-translational modifications. The peptide is initially synthesized as a linear precursor, which undergoes proteolytic cleavage to form the mature cyclic peptide. The formation of the thiolactone ring is a key step in this process, involving the condensation of the C-terminal carboxyl group and the sulfhydryl group of an internal cysteine .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Staphylococcus aureus. These strains are optimized to produce high yields of the peptide, which is then purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Autoinducing Peptide I primarily undergoes macrolactonization reactions to form its cyclic structure. It can also participate in thiol-ene reactions, where the thiol group reacts with alkenes to form thioether linkages .

Common Reagents and Conditions

The synthesis of this compound involves the use of proteases for the cleavage of the precursor peptide and the formation of the thiolactone ring. Photochemical conditions can also be employed for the thiol-ene reactions .

Major Products Formed

The major product formed from these reactions is the cyclic thiolactone-containing peptide, which is essential for its quorum sensing activity .

Aplicaciones Científicas De Investigación

Autoinducing Peptide I has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying thiolactone chemistry and peptide cyclization reactions.

Biology: It plays a crucial role in understanding bacterial communication and quorum sensing mechanisms.

Industry: It is used in the development of biosensors and other biotechnological applications.

Mecanismo De Acción

Autoinducing Peptide I exerts its effects through a quorum sensing mechanism. It binds to a receptor protein on the surface of Staphylococcus aureus cells, triggering a signal transduction cascade that leads to changes in gene expression. This process is essential for coordinating the production of virulence factors and other behaviors in response to population density .

Comparación Con Compuestos Similares

Autoinducing Peptide I is unique among quorum sensing peptides due to its thiolactone linkage. Similar compounds include other autoinducing peptides produced by different strains of Staphylococcus aureus, as well as acyl-homoserine lactones produced by Gram-negative bacteria . These compounds share the common feature of being involved in quorum sensing but differ in their chemical structures and specific biological activities .

List of Similar Compounds

- Autoinducing Peptide II

- Autoinducing Peptide III

- Acyl-homoserine lactones

- Competence-Stimulating Peptides

Propiedades

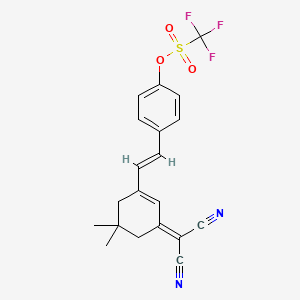

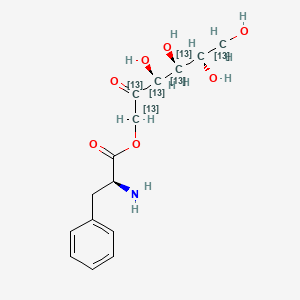

Fórmula molecular |

C43H60N8O13S2 |

|---|---|

Peso molecular |

961.1 g/mol |

Nombre IUPAC |

2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |

InChI |

InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |

Clave InChI |

QPIROHVZMLYRNN-YRNJLPRFSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)